- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin, Bioresource Technology, 2016, 221, 568-575

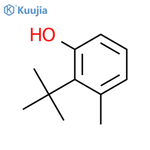

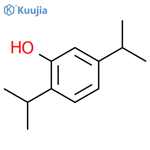

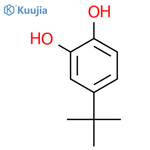

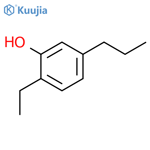

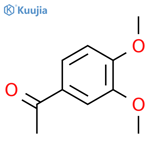

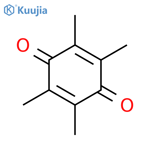

Cas no 3238-38-8 (Phenol,2,3,4,6-tetramethyl-)

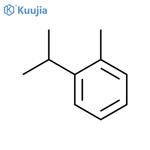

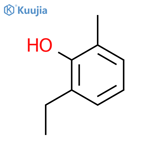

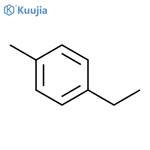

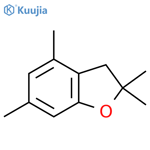

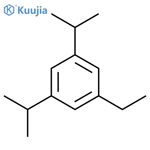

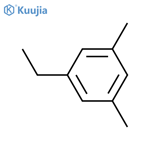

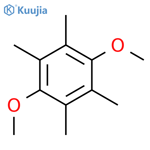

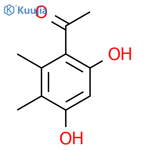

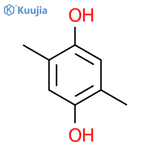

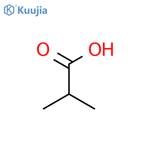

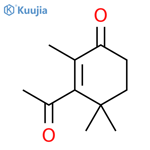

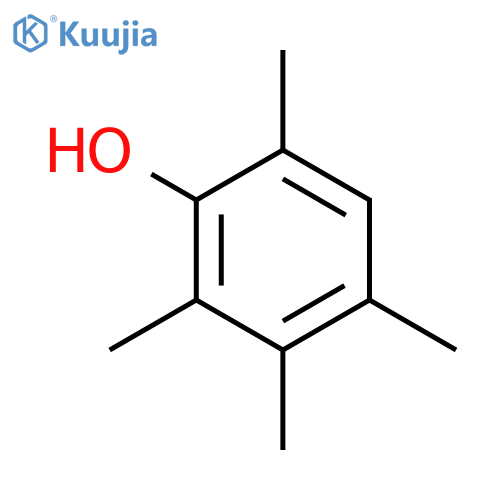

Phenol,2,3,4,6-tetramethyl- structure

商品名:Phenol,2,3,4,6-tetramethyl-

Phenol,2,3,4,6-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- Phenol,2,3,4,6-tetramethyl-

- 2,3,4,6-tetramethylphenol

- (Isodurenol)

- 2.3.4.6-Tetramethyl-phenol

- 4-Hydroxy-1.2.3.5-tetramethyl-benzol

- Einecs 221-799-4

- Phenol,2,3,4,6-tetramethyl

- CHEMBL4287899

- O8267G3UF3

- Phenol, 2,3,4,6-tetramethyl-

- Q27285458

- UNII-O8267G3UF3

- NS00029269

- Isodurol

- SCHEMBL394530

- EN300-7691564

- InChI=1/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H

- WEJVHFVGNQBRGH-UHFFFAOYSA-N

- isodurenol

- 3238-38-8

- DTXSID5062926

- AKOS006272177

-

- インチ: InChI=1S/C10H14O/c1-6-5-7(2)10(11)9(4)8(6)3/h5,11H,1-4H3

- InChIKey: WEJVHFVGNQBRGH-UHFFFAOYSA-N

- ほほえんだ: CC1C(C)=C(C)C=C(C)C=1O

計算された属性

- せいみつぶんしりょう: 150.10400

- どういたいしつりょう: 150.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

- ひょうめんでんか: 0

- 互変異性体の数: 9

じっけんとくせい

- PSA: 20.23000

- LogP: 2.62580

Phenol,2,3,4,6-tetramethyl- セキュリティ情報

Phenol,2,3,4,6-tetramethyl- 税関データ

- 税関コード:2907199090

- 税関データ:

中国税関番号:

2907199090概要:

290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Phenol,2,3,4,6-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF70127-10g |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 10g |

$3654.00 | 2024-04-20 | |

| A2B Chem LLC | AF70127-100mg |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 100mg |

$327.00 | 2024-04-20 | |

| A2B Chem LLC | AF70127-2.5g |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 2.5g |

$1686.00 | 2024-04-20 | |

| A2B Chem LLC | AF70127-50mg |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 50mg |

$231.00 | 2024-04-20 | |

| A2B Chem LLC | AF70127-5g |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 5g |

$2475.00 | 2024-04-20 | |

| 1PlusChem | 1P00C8J3-250mg |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 250mg |

$552.00 | 2024-05-05 | |

| 1PlusChem | 1P00C8J3-2.5g |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 2.5g |

$2000.00 | 2024-05-05 | |

| 1PlusChem | 1P00C8J3-5g |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 5g |

$2927.00 | 2024-05-05 | |

| 1PlusChem | 1P00C8J3-50mg |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 50mg |

$284.00 | 2024-05-05 | |

| 1PlusChem | 1P00C8J3-10g |

2,3,4,6-tetramethylphenol |

3238-38-8 | 95% | 10g |

$4312.00 | 2024-05-05 |

Phenol,2,3,4,6-tetramethyl- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Sodium hydroxide Solvents: Methanol ; 7 h, 220 °C

リファレンス

Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions

,

New Journal of Chemistry,

2016,

40(4),

3677-3685

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Copper Solvents: Methanol , Water ; 7 h, 220 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity

,

Catalysis Science & Technology,

2015,

5(4),

2117-2124

Phenol,2,3,4,6-tetramethyl- Raw materials

Phenol,2,3,4,6-tetramethyl- Preparation Products

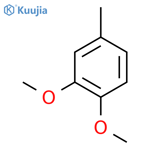

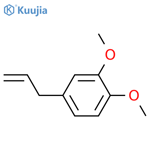

- 3,4-Dimethoxytoluene (494-99-5)

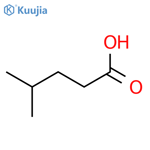

- 4-Methylpentanoic acid (646-07-1)

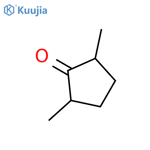

- 2,5-dimethylcyclopentan-1-one (4041-09-2)

- 1,2,3,4,5-pentamethylbenzene (700-12-9)

- o-Cymene (527-84-4)

- Benzene, 1,4-dimethoxy-2,3,5,6-tetramethyl- (13199-54-7)

- methyl 2-hydroxy-4-methoxy-6-methylbenzoate (520-43-4)

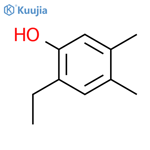

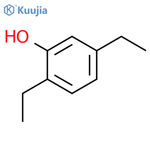

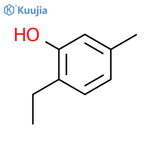

- 2-Ethyl-6-methylphenol (1687-64-5)

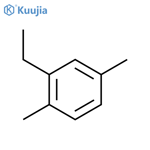

- 4-Ethyltoluene (622-96-8)

- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)

- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)

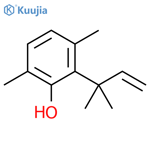

- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)

- 2-Methylpropanoic acid (79-31-2)

- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)

- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)

- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)

- 2',4'-Dimethoxypropiophenone (831-00-5)

- 2-tert-Butyl-4-hydroxyanisole (88-32-4)

- 2-tert-butyl-5-methylphenol (88-60-8)

- 2-Phenylacetamide (103-81-1)

- Hexamethylbenzene (87-85-4)

- Benzene,1,4-diethyl-2-methyl- (13632-94-5)

- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)

- 3-Acetoxydodecane (60826-26-8)

- Tetramethylhydroquinone (527-18-4)

- 1-Naphthalenecarboxaldehyde, 4,6-dimethoxy- (65565-33-5)

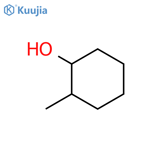

- cis-2-Methylcyclohexanol (7443-70-1)

- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)

- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)

- 2-methoxy-4-methyl-6-(prop-2-en-1-yl)phenol (77879-82-4)

- 4-Ethoxy-3-methoxytoluene (33963-27-8)

- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)

- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)

- 2-Ethyl-5-propylphenol (72386-20-0)

- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)

- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)

- β-Cyclocitral (432-25-7)

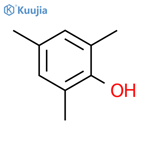

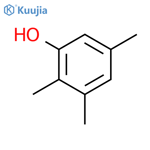

- 2,4,6-Trimethylphenol (527-60-6)

- 2-Ethyl-5-methylphenol (1687-61-2)

- 2,5-Diisopropylphenol (35946-91-9)

- Phenol,2,3,4,6-tetramethyl- (3238-38-8)

- 3-tert-Butyl-p-hydroxyanisole (121-00-6)

- 6-tert-Butyl-2,4-xylenol (1879-09-0)

- 3',4'-Dimethoxyacetophenone (1131-62-0)

- 2,3,6-Trimethylphenol (2416-94-6)

- 2,3,5-Trimethyphenol (697-82-5)

- Thymol (89-83-8)

- Methyl Eugenol (93-15-2)

- 4-Tert-Butylcatechol (98-29-3)

- 1-Ethyl-3,5-dimethylbenzene (934-74-7)

- 5-Isopropyl-m-xylene (~85%) (4706-90-5)

- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)

- 2,5-Dimethylbenzene-1,4-diol (615-90-7)

- (3E,5E)-2,2-dimethyldeca-3,5-diene (55638-50-1)

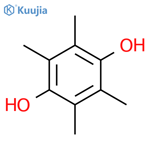

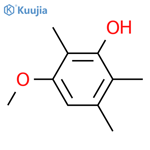

- Phenol,2,3,5,6-tetramethyl- (527-35-5)

- 2,3,5,6-Tetramethyl-p-benzoquinone (527-17-3)

- 1,3-Heptadiene, 2,3-dimethyl- (74779-65-0)

- 3-(1-Methyl-2-phenylethoxy)-2-butanol (74810-46-1)

- 3-Methoxy-2,5,6-trimethylphenol (34883-03-9)

- [1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester (56687-68-4)

- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)

- Cyclopentane, 1,3-dimethyl-2-(1-methylethylidene)-, (1R,3R)-rel- (61142-30-1)

- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)

Phenol,2,3,4,6-tetramethyl- 関連文献

-

1. Upgrading of anisole using in situ generated hydrogen in pin to plate pulsed corona dischargeHamed Taghvaei,Mohammad Reza Rahimpour RSC Adv. 2016 6 98369

-

2. 134. Action of alkali and on bishydroxydurylmethaneA. Burawoy,J. T. Chamberlain J. Chem. Soc. 1949 626

-

Bo Yuan,Ze Wang,Wenli Song,Songgeng Li New J. Chem. 2019 43 8250

-

4. Organic chemistry

-

Sunit Kumar Singh,Kunal Nandeshwar,Jayant D. Ekhe New J. Chem. 2016 40 3677

3238-38-8 (Phenol,2,3,4,6-tetramethyl-) 関連製品

- 1321-28-4(1,4-Benzenediol,dimethyl-)

- 1300-71-6(Dimethylphenol)

- 608-43-5(2,3-Xylohydroquinone)

- 527-55-9(4,5-Dimethylbenzene-1,3-diol)

- 654-42-2(2,6-Dimethylhydroquinone)

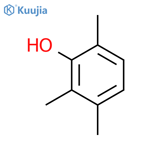

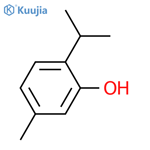

- 2416-94-6(2,3,6-Trimethylphenol)

- 697-82-5(2,3,5-Trimethyphenol)

- 700-13-0(Trimethylhydroquinone)

- 95-71-6(Methylhydroquinone)

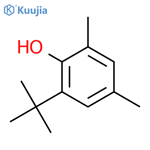

- 527-35-5(Phenol,2,3,5,6-tetramethyl-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬